molecular formula C9H15N3 B7848079 N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine

Cat. No.: B7848079
M. Wt: 165.24 g/mol
InChI Key: HIQCGSQOABRTFF-UHFFFAOYSA-N
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Description

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. This compound is characterized by its structure, which includes a pyridine ring attached to an ethane-1,2-diamine backbone with a methyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine typically involves the reaction of pyridin-3-ylmethylamine with ethylene dichloride in the presence of a strong base. The reaction conditions include maintaining a temperature of around 80-100°C and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: Reacting with alkyl halides in the presence of a base to form alkylated derivatives.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives with different functional groups.

  • Substitution: Generation of various alkylated products depending on the alkyl halide used.

Scientific Research Applications

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine has several applications in scientific research, including:

  • Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its role in drug design and development, particularly in targeting specific enzymes or receptors.

  • Industry: Employed in the synthesis of various organic compounds and materials due to its versatile reactivity.

Mechanism of Action

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine is similar to other compounds such as N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine and N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine. its unique pyridin-3-ylmethyl group imparts distinct chemical and biological properties, making it suitable for specific applications.

Comparison with Similar Compounds

  • N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine

  • N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine

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Properties

IUPAC Name

N'-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(6-4-10)8-9-3-2-5-11-7-9/h2-3,5,7H,4,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQCGSQOABRTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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